molecular formula C8H9NO5S B2637707 1-Methanesulfonyl-4-methoxy-2-nitrobenzene CAS No. 1187658-92-9

1-Methanesulfonyl-4-methoxy-2-nitrobenzene

Cat. No.: B2637707
CAS No.: 1187658-92-9
M. Wt: 231.22
InChI Key: HXLKMLLNFYMITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methanesulfonyl-4-methoxy-2-nitrobenzene is an organic compound with the molecular formula C8H9NO5S. It is characterized by the presence of a methanesulfonyl group, a methoxy group, and a nitro group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Scientific Research Applications

1-Methanesulfonyl-4-methoxy-2-nitrobenzene is utilized in several scientific research fields:

Preparation Methods

The synthesis of 1-Methanesulfonyl-4-methoxy-2-nitrobenzene typically involves the nitration of 4-methoxy-1-methylsulfonylbenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

In industrial settings, the production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

1-Methanesulfonyl-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields 1-methanesulfonyl-4-methoxy-2-aminobenzene, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-4-methoxy-2-nitrobenzene depends on its specific application. In chemical reactions, the compound’s functional groups (methanesulfonyl, methoxy, and nitro) participate in various transformations, influencing the reactivity and selectivity of the reactions.

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate the activity of the targets, leading to desired biological effects. The exact pathways involved depend on the specific context and application .

Comparison with Similar Compounds

1-Methanesulfonyl-4-methoxy-2-nitrobenzene can be compared with other similar compounds, such as:

The presence of all three functional groups (methanesulfonyl, methoxy, and nitro) in this compound makes it unique and versatile for various applications in research and industry.

Properties

IUPAC Name

4-methoxy-1-methylsulfonyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-14-6-3-4-8(15(2,12)13)7(5-6)9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLKMLLNFYMITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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